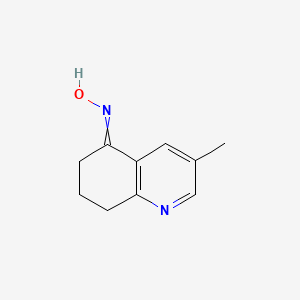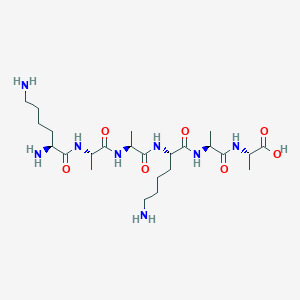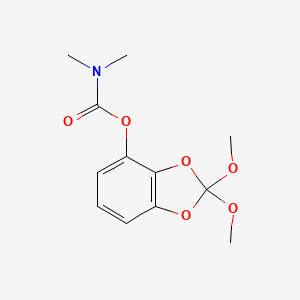![molecular formula C22H24N2 B14609366 4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline) CAS No. 59852-62-9](/img/structure/B14609366.png)
4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) is an organic compound belonging to the family of aromatic amines. It is characterized by the presence of two aniline groups connected by a methylene bridge, with additional methyl groups attached to the aromatic rings. This compound is known for its applications in various industrial processes and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) typically involves the reaction of 4-methylbenzaldehyde with 2-methylaniline in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aniline groups. The reaction conditions often include elevated temperatures and the use of acidic or basic catalysts to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amine compounds .
Applications De Recherche Scientifique
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of dyes, pigments, and as a curing agent in polymer chemistry.
Mécanisme D'action
The mechanism of action of 4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(2-chloroaniline): Known for its use as a curing agent in polyurethane production.
4,4’-Methylenebis(N,N-dimethylaniline): Used in dye manufacture and as a reagent for lead determination.
4,4’-Methylenedianiline: Commonly used in the production of epoxy resins and as a hardener.
Uniqueness
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) stands out due to its specific structural features, such as the presence of methyl groups on the aromatic rings, which can influence its reactivity and applications. Its unique properties make it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
59852-62-9 |
|---|---|
Formule moléculaire |
C22H24N2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-[(4-amino-3-methylphenyl)-(4-methylphenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C22H24N2/c1-14-4-6-17(7-5-14)22(18-8-10-20(23)15(2)12-18)19-9-11-21(24)16(3)13-19/h4-13,22H,23-24H2,1-3H3 |
Clé InChI |
BTOBTMVKHWWKBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)

![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)





![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)

